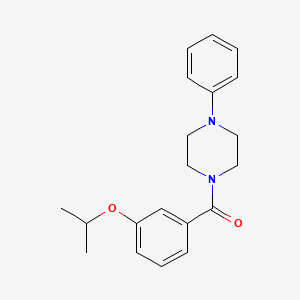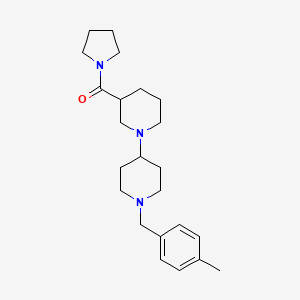
1-(3-isopropoxybenzoyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-isopropoxybenzoyl)-4-phenylpiperazine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. IPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been studied for its potential applications in medicine, including its use as an antidepressant, anxiolytic, and analgesic. 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has also been studied for its potential use in treating Parkinson's disease and other neurological disorders. Additionally, 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine is not fully understood, but it is believed to act on the serotonin and dopamine neurotransmitter systems. 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, leading to an increase in the release of serotonin and dopamine. This increase in neurotransmitter release may contribute to 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including an increase in the release of serotonin and dopamine, as well as an increase in the expression of brain-derived neurotrophic factor (BDNF). BDNF is a protein that promotes the survival and growth of neurons, and its increase may contribute to 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's antidepressant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its selectivity for serotonin and dopamine receptors. However, 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's low solubility in water and its potential toxicity at high doses may limit its use in certain experiments.
Orientations Futures
There are several future directions for 1-(3-isopropoxybenzoyl)-4-phenylpiperazine research, including the development of more efficient synthesis methods, the investigation of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's potential use in treating other neurological disorders, and the exploration of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's mechanism of action at the molecular level. Additionally, the potential use of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine in combination with other drugs for cancer therapy should be further investigated.
Méthodes De Synthèse
1-(3-isopropoxybenzoyl)-4-phenylpiperazine can be synthesized through various methods, including the reaction of 3-isopropoxybenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. Other methods include the reaction of 3-isopropoxybenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(2)24-19-10-6-7-17(15-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOEHGIGKKPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxyacetamide](/img/structure/B5295832.png)
![3-ethyl-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295839.png)
![N,N,5-trimethyl-2-({(2S,5R)-5-[(4-methyl-1,4-diazepan-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyrimidin-4-amine](/img/structure/B5295845.png)
![[1-(2-bromobenzoyl)-2-piperidinyl]methanol](/img/structure/B5295852.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5295881.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)

![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)
![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)


![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)